

Trisulfo-Cy3 Methyltetrazine chemical structure and properties

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An In-depth Technical Guide to Trisulfo-Cy3 Methyltetrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Trisulfo-Cy3 Methyltetrazine**, a key reagent in modern bioconjugation and bioorthogonal chemistry. We will delve into its chemical structure, core properties, mechanism of action, and applications, supplemented with detailed experimental protocols and logical diagrams to facilitate its use in research and development.

Introduction: The Convergence of Fluorescence and Bioorthogonality

Trisulfo-Cy3 Methyltetrazine is a specialized chemical probe that combines a bright, water-soluble fluorescent dye with a highly reactive bioorthogonal handle. It is engineered for the precise and efficient labeling of biomolecules in complex biological systems. The molecule consists of two primary functional components:

 Trisulfo-Cyanine3 (Cy3) Core: A well-established orange-fluorescent dye known for its brightness, photostability, and pH insensitivity.[1][2] The inclusion of three sulfonate (-SO3-) groups dramatically enhances its water solubility, making it ideal for use in aqueous biological buffers without aggregation.[3]

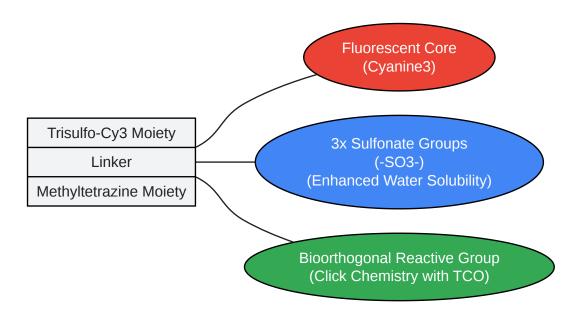


 Methyltetrazine Moiety: A highly reactive dienophile that serves as the "click chemistry" handle.[4] It specifically and rapidly reacts with trans-cyclooctene (TCO) groups via a bioorthogonal reaction.[1][4]

This combination allows researchers to fluorescently tag proteins, antibodies, nucleic acids, and other molecules that have been pre-functionalized with a TCO group, enabling a wide array of applications in imaging, tracking, and quantification.

Chemical Structure and Functional Components

The structure of **Trisulfo-Cy3 Methyltetrazine** is designed for optimal performance in bioconjugation. It can be conceptually broken down into three key parts: the fluorescent engine, the solubility enhancers, and the reactive warhead.



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Caption: Functional components of Trisulfo-Cy3 Methyltetrazine.

Mechanism of Action: Inverse-Electron-Demand Diels-Alder Cycloaddition

Trisulfo-Cy3 Methyltetrazine functions via a bioorthogonal reaction known as the Inverse-Electron-Demand Diels-Alder (IEDDA) cycloaddition.[4][5] This reaction occurs between the



electron-poor tetrazine ring and an electron-rich, strained alkene, most commonly a transcyclooctene (TCO).

The key features of this reaction are:

- Exceptional Speed: The kinetics of the tetrazine-TCO ligation are among the fastest of all bioorthogonal reactions, with rate constants reported to be greater than 800 M⁻¹s⁻¹.[1]
- High Specificity: The reaction is highly selective, proceeding efficiently in complex biological media without cross-reacting with native functional groups found in proteins, cells, or tissues.
- Catalyst-Free: The reaction does not require a copper catalyst or elevated temperatures,
 making it suitable for experiments in live cells and animals.[1][4]
- Fluorogenic Potential: The tetrazine moiety can partially quench the fluorescence of the attached Cy3 dye. Upon reaction with a TCO, this quenching effect is released, leading to a significant increase in fluorescence intensity, which is advantageous for reducing background in imaging applications.[6][7]

Physicochemical and Spectral Properties

The properties of **Trisulfo-Cy3 Methyltetrazine** are summarized below. Data is aggregated from multiple suppliers and may show slight variations.



Property	Value	Reference(s)
Molecular Weight	~908.07 g/mol	[1][8]
Chemical Formula	C ₄₂ H ₄₉ N ₇ O ₁₀ S ₃ (representative)	[8]
Appearance	Red solid	[1][9]
Excitation Maximum (λex)	~555 nm	[8]
Emission Maximum (λem)	~570 - 580 nm	[8][10]
Extinction Coefficient	~150,000 M ⁻¹ cm ⁻¹ at λex	[1][8][10]
Solubility	Water, DMSO, DMF	[1][8]
Purity	>95% (typically verified by HPLC)	[1][9]
Storage Conditions	-20°C, desiccated	[1][8][9]

Applications in Research and Drug Development

The unique properties of **Trisulfo-Cy3 Methyltetrazine** make it a versatile tool for:

- Fluorescence Microscopy and Imaging: Used for high-resolution imaging of specifically labeled proteins or glycans on or inside cells.[3][11] Its application extends to superresolution microscopy techniques.[6][11]
- Flow Cytometry: Enables the precise quantification and sorting of cells based on the presence of a TCO-modified target on the cell surface.[3]
- Antibody-Drug Conjugate (ADC) Development: Serves as a fluorescent analog for payload molecules, allowing for the characterization of conjugation efficiency, stability, and trafficking of ADCs.[4]
- In Vivo Pretargeting: In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at a target site (e.g., a tumor). The smaller, fast-clearing Trisulfo-Cy3
 Methyltetrazine is then injected, which rapidly homes to and labels the antibody at the target, improving the signal-to-noise ratio for imaging.



Detailed Experimental Protocol: Labeling of a TCO-Modified Antibody

This protocol provides a general workflow for labeling an antibody previously functionalized with a trans-cyclooctene (TCO) group.

Materials:

- TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
- Trisulfo-Cy3 Methyltetrazine powder.
- Anhydrous DMSO or DMF.
- Purification column (e.g., size-exclusion chromatography, SEC, such as a PD-10 desalting column).
- Reaction tubes (e.g., low-protein-binding microcentrifuge tubes).

Methodology:

- Reagent Preparation:
 - Equilibrate the Trisulfo-Cy3 Methyltetrazine powder to room temperature before opening to prevent moisture condensation.
 - \circ Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF. For example, dissolve ~0.9 mg in 100 μ L of DMSO. Mix thoroughly by vortexing.
 - Note: The stock solution should be prepared fresh and protected from light. Unused portions can be stored at -20°C under desiccation.
- Labeling Reaction:
 - Dilute the TCO-modified antibody to a concentration of 1-5 mg/mL in PBS buffer.
 - Add a 5- to 20-fold molar excess of the Trisulfo-Cy3 Methyltetrazine stock solution to the antibody solution. The optimal ratio should be determined empirically for each specific



antibody and application.

- Example Calculation: For 100 μL of a 1 mg/mL antibody solution (MW ~150 kDa), you have ~0.67 nmol of antibody. A 10-fold molar excess would require 6.7 nmol of dye. From a 10 mM stock, this is 0.67 μL.
- Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C,
 protected from light. Gentle mixing during incubation is recommended.
- Purification of the Conjugate:
 - Remove the unreacted, excess dye from the labeled antibody using a size-exclusion chromatography (SEC) desalting column (e.g., PD-10).
 - Equilibrate the column with PBS buffer according to the manufacturer's instructions.
 - Apply the reaction mixture to the column.
 - Elute the labeled antibody with PBS buffer. The brightly colored, labeled antibody will typically elute first in the void volume, while the smaller, unconjugated dye is retained and elutes later.
 - Collect the fractions containing the purified, labeled antibody.
- Characterization (Optional but Recommended):
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~555 nm (for Cy3). The DOL can be calculated using the Beer-Lambert law with the respective extinction coefficients.
 - Confirm conjugation and purity using SDS-PAGE. The labeled antibody should show a fluorescent band at the correct molecular weight when imaged with a suitable fluorescence imager.





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Caption: A typical experimental workflow for TCO-biomolecule labeling.

Conclusion

Trisulfo-Cy3 Methyltetrazine is a powerful and reliable chemical tool for researchers engaged in cell biology, drug development, and diagnostics. Its high water solubility, bright fluorescence, and participation in one of the fastest and most specific bioorthogonal reactions available make it an exceptional choice for the targeted fluorescent labeling of biomolecules. The straightforward, catalyst-free reaction conditions further lower the barrier to entry for its adoption in a wide range of sensitive biological experiments.

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